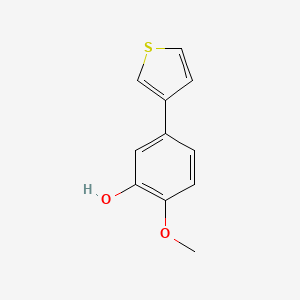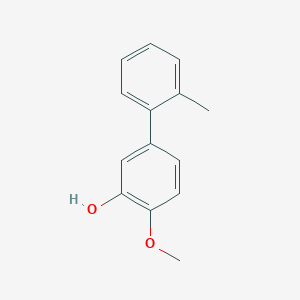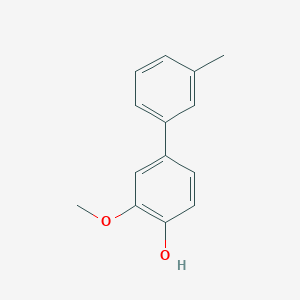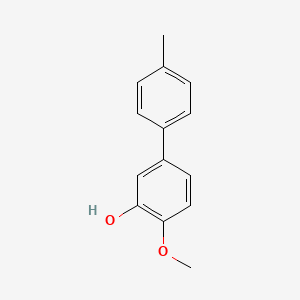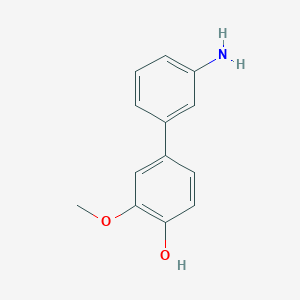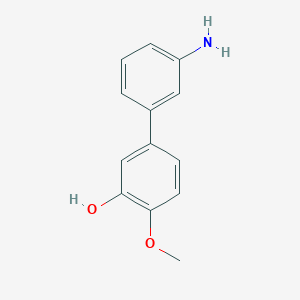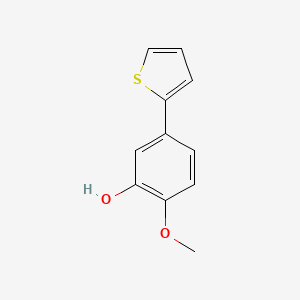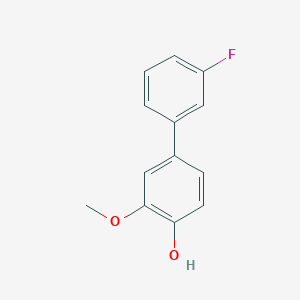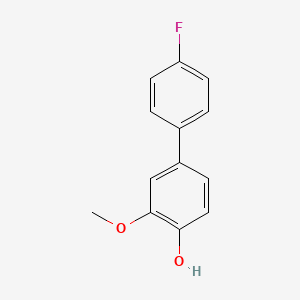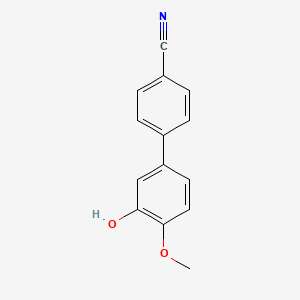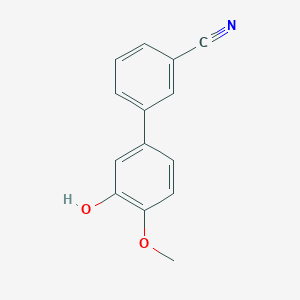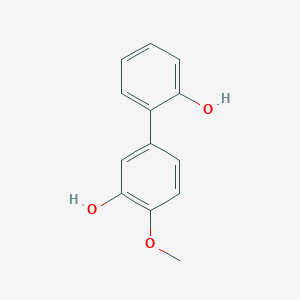
5-(2-Hydroxyphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyphenyl)-2-methoxyphenol, 95% (also known as 2-hydroxy-5-methoxybenzyl alcohol, or 2-HMBA) is a phenolic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 95-97°C and a boiling point of 287-290°C. This compound is soluble in water, alcohol, and other organic solvents. It is used in various laboratory experiments and is often applied to biological and medical research.
Wissenschaftliche Forschungsanwendungen
2-HMBA has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of several compounds, such as 2-hydroxy-5-methoxybenzaldehyde, 5-methoxy-2-hydroxybenzoic acid, and 5-methoxy-2-hydroxybenzamide. It has also been used to synthesize 2-hydroxy-5-methoxybenzyl esters, which are used as intermediates in the synthesis of pharmaceuticals. Furthermore, 2-HMBA has been studied for its potential use in the synthesis of polymers and as a corrosion inhibitor.
Wirkmechanismus
2-HMBA is thought to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is believed to act by chelating metal ions that are involved in the formation of ROS and RNS. Furthermore, it is thought to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
2-HMBA has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. Furthermore, it has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory mediators. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-HMBA is a useful reagent for laboratory experiments due to its low cost and availability. Furthermore, it is relatively easy to synthesize and purify. However, it is important to note that this compound is highly volatile and flammable and must be handled with caution. Additionally, it is important to use the correct concentrations in order to achieve the desired results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-HMBA. These include further studies into its potential anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, further research could be conducted into its potential use as a corrosion inhibitor and its potential applications in the synthesis of polymers. Furthermore, further studies could be conducted into its potential use in the synthesis of pharmaceuticals. Finally, further studies could be conducted into its potential use as a therapeutic agent for the treatment of certain diseases.
Synthesemethoden
2-HMBA is synthesized by the condensation of two molecules of phenol with one molecule of methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out in an aqueous solution. The reaction is typically conducted at a temperature of 70-80°C. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
5-(2-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWYRPRVFIBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685416 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261926-22-0 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)
